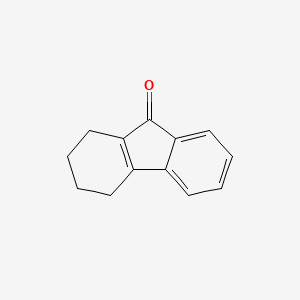
Phentydrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phentydrone is a synthetic stimulant belonging to the cathinone classThis compound has gained attention due to its psychoactive properties and has been found in various “bath salt” mixes sold as legal highs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phentydrone can be synthesized through several methods. One common route involves the reaction of phenylacetone with methylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reductive amination techniques. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions: Phentydrone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield secondary amines.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of phenylacetic acid or benzyl alcohol.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Phentydrone has several scientific research applications:
Medicine: Investigated for potential therapeutic applications, although its psychoactive properties limit its use.
Industry: Used in the development of new psychoactive substances and for forensic analysis.
Mechanism of Action
Phentydrone acts as a norepinephrine-dopamine reuptake inhibitor, similar to methylphenidate. It increases the levels of these neurotransmitters in the synaptic cleft by preventing their reuptake into presynaptic neurons. This leads to enhanced stimulation of the central nervous system, resulting in increased alertness, euphoria, and potential for abuse .
Comparison with Similar Compounds
Phentydrone is structurally similar to other synthetic cathinones such as:
Mephedrone: Known for its stimulant and empathogenic effects.
Methcathinone: A potent central nervous system stimulant.
Pentedrone: Another cathinone derivative with similar stimulant properties
Uniqueness: this compound’s unique aspect lies in its specific substitution pattern on the phenyl ring and the pentanone backbone, which influences its pharmacological profile and potency compared to other cathinones .
Properties
CAS No. |
634-19-5 |
|---|---|
Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1,2,3,4-tetrahydrofluoren-9-one |
InChI |
InChI=1S/C13H12O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1,3,5,7H,2,4,6,8H2 |
InChI Key |
PWTXAEYNCISTMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















